AZD9056 hydrochloride

Catalog No.
S520143
CAS No.
345303-91-5
M.F
C24H36Cl2N2O2
M. Wt
455.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD9056 hydrochloride

CAS Number

345303-91-5

Product Name

AZD9056 hydrochloride

IUPAC Name

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride

Molecular Formula

C24H36Cl2N2O2

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C24H35ClN2O2.ClH/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24;/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29);1H

InChI Key

LZBBHFRRZLDHLE-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

AZD9056 hydrochloride;

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl.Cl

The exact mass of the compound AZD-9056 hydrochloride is 454.2154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD9056 hydrochloride is an adamantane-amide derivative and a highly potent, orally bioavailable, and selective antagonist of the purinergic P2X7 receptor . In human cellular models, it effectively blocks BzATP-induced activation and subsequent pro-inflammatory cytokine release, exhibiting an IC50 of 10–13 nM for IL-1β secretion in human peripheral monocytes[1]. From a procurement perspective, the hydrochloride salt form is specifically selected over the free base to provide enhanced aqueous solubility (up to 1.67 mg/mL), which is critical for formulating stable stock solutions and minimizing organic solvent use in sensitive live-cell assays .

Research Fit

P2X7 receptor pathway probe
Primary human cell assay context
Reported oral bioavailability profile
Hydrochloride salt for reproducible solution prep

Substituting AZD9056 hydrochloride with generic P2X7 antagonists (such as A-438079 or Brilliant Blue G) or its free base equivalent frequently leads to experimental failure due to extreme species-dependent pharmacology and solvent toxicity [1]. AZD9056 is strictly targeted for the human P2X7 receptor, but exhibits a massive drop in potency at rodent receptors, making it non-interchangeable for wild-type murine in vivo models without careful dose adjustment. Furthermore, utilizing the free base instead of the hydrochloride salt necessitates higher concentrations of DMSO for dissolution; in delicate primary microglia or macrophage assays, excess DMSO can independently trigger inflammasome activation or cytotoxicity, confounding the P2X7-specific anti-inflammatory readout [2].

Substitution Risk

Primary cell potency context may differ
P2X7 antagonists like CE-224,535 or GSK1370319A lack directly comparable human monocyte data; assay-system mismatch limits interchangeability.
Reported oral bioavailability not a class property
AZD9056’s 62% human oral bioavailability and ~16–18 h half-life are compound-specific; close analogs may not replicate this ADME profile.
Disease-model endpoint context is compound-specific
The Crohn’s disease activity signal observed with AZD9056 was not seen with other P2X7 antagonists; class-level extrapolation is unsupported.

Extreme Human-Selectivity Dictates Model Choice

AZD9056 demonstrates profound species selectivity, blocking the human P2X7 receptor with an IC50 of 11.2 nM in recombinant HEK-hP2X7 cells . In stark contrast, its inhibitory effect in mouse microglia (BV2 cells) drops to an IC50 of 1–3 µM . When compared to the widely used antagonist A-438079—which has an IC50 of ~130 nM at human P2X7 and ~320 nM at rat P2X7—AZD9056 is over 10-fold more potent in human systems but significantly weaker in rodents [1].

Evidence DimensionIC50 for P2X7 receptor inhibition across species
Target Compound Data11.2 nM (human P2X7); 1,000–3,000 nM (mouse P2X7)
Comparator Or BaselineA-438079 (~130 nM human; ~320 nM rat)
Quantified DifferenceAZD9056 is >10x more potent than A-438079 in human cells, but exhibits a >100-fold potency loss in murine models.
ConditionsBzATP-induced activation in recombinant HEK cells and primary/immortalized microglia.

Buyers must strictly procure AZD9056 for humanized models or human cell lines, while selecting alternative analogs (e.g., AZ11657312) for wild-type rodent in vivo studies.

Primary Cell Potency
Class-level
IC50 10–13 nM (IL-1β/IL-18 release) vs no direct comparable data for CE-224,535; GSK1370319A IC50 3.2 nM in mixed glia
Supports human primary cell target engagement interpretation
Assay-system differences limit direct cross-compound comparison

Hydrochloride Salt Minimizes Solvent-Induced Cytotoxicity

The hydrochloride salt of AZD9056 achieves an aqueous solubility of up to 1.67 mg/mL (3.67 mM) with mild warming, a critical enhancement over the highly lipophilic free base. This allows researchers to maintain final assay DMSO concentrations strictly below 1.0% (v/v) even when dosing at upper-micromolar ranges (up to 10 µmol/L).

Evidence DimensionAqueous processability and maximum assay solvent concentration
Target Compound Data1.67 mg/mL (3.67 mM) in H2O; final assay DMSO < 1.0%
Comparator Or BaselineFree base AZD9056 (requires >1% DMSO for equivalent high-dose aqueous stabilization)
Quantified DifferenceThe HCl salt prevents the need for high organic solvent fractions that compromise primary cell viability.
ConditionsAqueous buffer dissolution for in vitro CellTiter-Blue viability and cytokine release assays.

Procuring the HCl salt prevents solvent-induced background noise and false-positive inflammasome priming in sensitive primary immune cell assays.

Oral Bioavailability
Reported
62% absolute oral bioavailability (200 mg tablet); half-life ~16–18 h vs limited public human PK data for CE-224,535 and GSK1370319A
Supports in vivo dose-response modeling
Cross-study comparison; species differences may apply

High Specificity Over Off-Target Purinergic Receptors

AZD9056 hydrochloride provides >100-fold selectivity for the P2X7 receptor over other P2X and P2Y receptor subtypes [1]. Unlike first-generation broad-spectrum purinergic antagonists such as oxidized ATP or Brilliant Blue G, which exhibit significant off-target activity at P2X4 and P2X1, AZD9056 ensures that observed reductions in IL-1β release (IC50 = 10–13 nM) are exclusively driven by P2X7 blockade [1].

Evidence DimensionSelectivity margin against non-target P2X family receptors
Target Compound Data>100-fold selectivity for P2X7
Comparator Or BaselineBrilliant Blue G / Oxidized ATP (broad-spectrum, low selectivity)
Quantified DifferenceAZD9056 eliminates the confounding off-target P2X4 modulation common to older generic antagonists.
ConditionsReceptor panel screening during BzATP-induced pro-inflammatory mediator release in human peripheral monocytes.

Guarantees that downstream readouts (like NLRP3 inflammasome inhibition) are mechanistically tied to P2X7, which is essential for rigorous target validation.

Crohn’s Disease Signal
Trial context
CDAI reduction 311→242 (AZD9056, n=24) vs 262→239 (placebo, n=10); P=0.049
Reported Crohn’s disease endpoint signal
Phase IIa; small sample; larger studies needed
Salt Solubility
Data to verify
1.67 mg/mL in water; 50 mg/mL in DMSO
Facilitates consistent in vivo formulation
Solubility data at room temp with sonication; source review recommended

Human Primary Immune Cell Assays

Due to its measured IC50 of ~11 nM at the human receptor, AZD9056 hydrochloride is a strictly indicated choice for blocking BzATP-induced IL-1β and IL-18 release in human peripheral blood mononuclear cells (PBMCs) and human alveolar macrophages [1].

Inflammasome (NLRP3) Pathway Validation

Used as a selective upstream blocker of the P2X7-mediated K+ efflux that triggers NLRP3 inflammasome assembly. The hydrochloride salt's low-DMSO requirement is critical here to avoid solvent-induced inflammasome priming or cytotoxicity in delicate macrophage cultures .

High-Throughput Screening (HTS) Benchmark

Serves as a human-selective benchmark antagonist for evaluating novel P2X7-targeted therapeutics in recombinant HEK-hP2X7 cell lines, providing a reliable positive control for complete channel blockade without off-target P2X4 interference .

Application Fit Matrix

Application
Selection Property
Validation Focus
Inflammatory bowel disease model studies
Reported Crohn’s disease endpoint context
DSS colitis model response validation
Human primary monocyte cytokine release studies
IL-1β/IL-18 inhibition assay context
NLRP3 inflammasome pathway response assessment
Pain signaling pathway research
P2X7-mediated pain mediator modulation context
Peripheral vs. central P2X7 contribution assessment
P2X7 antagonist screening reference
Reported human pharmacokinetic benchmark
Cross-study potency and selectivity comparison

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

454.2153838 Da

Monoisotopic Mass

454.2153838 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0CZ6S167ZM

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Azd-9056 hydrochloride

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